

A Comparative Guide to the Structural Characterization of 5-Hydroxy-2-iodobenzoic Acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-iodobenzoic acid

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This guide provides a detailed comparison of the structural characterization of **5-Hydroxy-2-iodobenzoic acid** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It offers a comparative analysis with alternative analytical techniques and related halogenated hydroxybenzoic acids, supported by experimental data.

Structural Characterization of 5-Hydroxy-2-iodobenzoic Acid

5-Hydroxy-2-iodobenzoic acid is a halogenated derivative of salicylic acid. Its structural elucidation is critical for its application in pharmaceutical and materials science. NMR and MS are powerful techniques for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **5-Hydroxy-2-iodobenzoic acid**, ^1H and ^{13}C NMR are essential.

^1H NMR Data: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR Data: The carbon NMR spectrum provides information on the different carbon atoms present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing insights into the structure. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.^[1]

High-Resolution Mass Spectrometry (HRMS) Data: The calculated value of $[M + H]^+$ for $C_7H_5O_3I$ was 264.9361, and the measured value was 264.9377.^[1]

Comparative Analysis with Alternative Compounds

The spectral data of **5-Hydroxy-2-iodobenzoic acid** can be compared with that of other structurally similar halogenated hydroxybenzoic acids to understand the influence of the type and position of the halogen substituent on the spectral properties.

Compound	¹ H NMR (DMSO-d ₆ , δ ppm)	¹³ C NMR (DMSO-d ₆ , δ ppm)	Molecular Weight (g/mol)
5-Hydroxy-2-iodobenzoic acid	6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s)[1]	80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3[1]	264.02
5-Chloro-2-hydroxybenzoic acid	6.94 (d, J=8.8 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 7.70 (d, J=2.9 Hz, 1H)	114.7, 119.3, 123.6, 130.3, 132.8, 156.1, 171.6	172.57
5-Bromosalicylic acid	6.88 (d, J=8.8 Hz, 1H), 7.51 (dd, J=8.8, 2.7 Hz, 1H), 7.89 (d, J=2.7 Hz, 1H)	115.3, 119.9, 121.2, 135.2, 135.9, 156.7, 171.3	217.02
3-Hydroxy-4-iodobenzoic acid	7.09 (d, J=8.4 Hz, 1H), 7.39 (d, J=1.9 Hz, 1H), 7.80 (dd, J=8.4, 1.9 Hz, 1H)	115.9, 124.5, 129.8, 139.1, 155.8, 166.5, 91.9	264.02

Alternative Structural Characterization Techniques

While NMR and MS are primary methods, other techniques can provide complementary structural information.

- **X-ray Crystallography:** This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid. For halogenated benzoic acids, single-crystal X-ray diffraction (SCXRD) can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in a molecule. For **5-Hydroxy-2-iodobenzoic acid**, characteristic absorption peaks would be observed for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic (C-H and C=C) groups.[1]

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:**
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - This is a less sensitive nucleus, so a larger number of scans and a longer relaxation delay may be required.
 - Process the data similarly to the ^1H spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

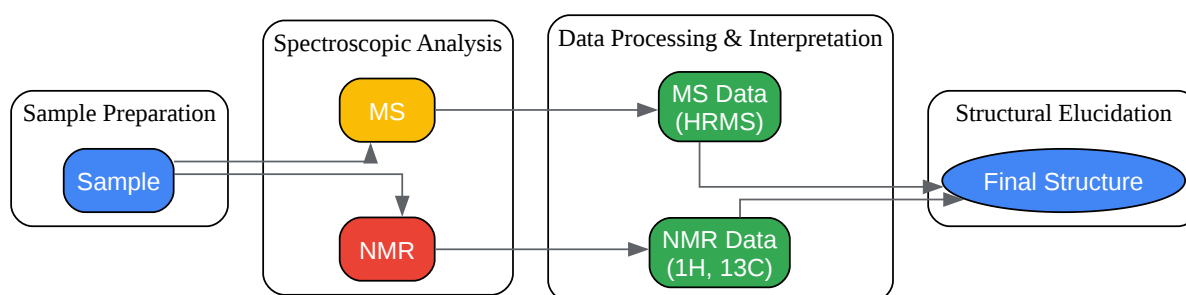
A standard protocol for ESI-MS analysis of small molecules is as follows:

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The solvent should be volatile and able to support ionization.

- **Infusion:** Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- **Ionization:** Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.
- **Desolvation:** The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated. For high-resolution analysis, an Orbitrap or FT-ICR mass analyzer is used.

Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of **5-Hydroxy-2-iodobenzoic acid**.



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Caption: Workflow for structural characterization.

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References

- 1. 5-Chloro-2-hydroxybenzoic acid(321-14-2) ¹³C NMR spectrum [chemicalbook.com]
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